![molecular formula C8H6ClNO B13504299 7-Chloro-5-methylfuro[2,3-c]pyridine](/img/structure/B13504299.png)
7-Chloro-5-methylfuro[2,3-c]pyridine
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Overview
Description
7-Chloro-5-methylfuro[2,3-c]pyridine is a heterocyclic compound featuring a fused furopyridine core, where a furan ring (oxygen-containing five-membered ring) is fused with a pyridine ring. The chlorine substituent at the 7-position and the methyl group at the 5-position contribute to its unique electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to purine derivatives, which are critical in biological processes such as nucleic acid metabolism and enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methylfuro[2,3-c]pyridine typically involves the formation of the furo[2,3-c]pyridine ring system followed by the introduction of chloro and methyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, substituted furopropenoic acids can be prepared from aldehydes under Doebner’s conditions. These acids are then converted to azides, which are cyclized by heating in Dowtherm to form furopyridones. Aromatization with phosphorus oxychloride yields chloro derivatives of furo[2,3-c]pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methylfuro[2,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as alkoxides, amines, or other nucleophilic species.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, propoxide, and isopropoxide are common reagents used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as hydrazine hydrate in the presence of a catalyst like Pd/C are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkoxides can yield alkoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Chloro-5-methylfuro[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its biological activity against various targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a ligand in coordination chemistry.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving heterocyclic compounds
Mechanism of Action
The mechanism of action of 7-Chloro-5-methylfuro[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The core heterocycle significantly influences physicochemical and biological properties:
Compound Class | Heteroatom in 5-Membered Ring | Key Characteristics |
---|---|---|
Furo[2,3-c]pyridine | Oxygen (O) | High electronegativity; potential for hydrogen bonding and dipole interactions. |
Pyrrolo[2,3-c]pyridine | Nitrogen (NH) | Enhanced basicity; mimics purine scaffolds, enabling interactions with DNA/RNA. |
Thieno[2,3-c]pyridine | Sulfur (S) | Increased lipophilicity; potential for metabolic stability and distinct solubility. |
- 7-Chloro-5-methylfuro[2,3-c]pyridine : The oxygen atom may improve solubility compared to sulfur-containing analogs, but reduce metabolic stability relative to pyrrolo derivatives .
- Pyrrolo[2,3-c]pyridine Derivatives : Synthesized as cytotoxic agents, these compounds show strong antiproliferative activity against EGFR-overexpressing cancer cells (e.g., A431 line) .
- Tetrahydrothieno[2,3-c]pyridine Derivatives: Saturated thieno analogs (e.g., compound 5m) exhibit inhibitory potency (IC50 = 2.02 μM), attributed to trifluoromethyl groups at 3- and 4-positions .
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-5-methylfuro[2,3-c]pyridine, and what precursors are typically employed?
- Methodological Answer : The synthesis commonly involves cyclization of precursors such as substituted pyridines and furan derivatives. For example, 2-chloropyridine reacts with furan in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at elevated temperatures (120–140°C) to form the fused ring system . Alternative routes may use ethyl furoate derivatives with dehydrating agents like phosphorus oxychloride (POCl₃) to introduce functional groups .
- Key Considerations : Solvent polarity and reaction temperature significantly influence yield. DMF is preferred for its high boiling point and ability to stabilize intermediates.
Table 1: Synthetic Methods Comparison
Precursors | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
2-Chloropyridine + furan | K₂CO₃, DMF, 120°C, 12h | ~60 | |
Ethyl furoate derivatives | POCl₃, anhydrous conditions | Not reported |
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
- Methodological Answer :
- NMR : 1H and 13C NMR identify proton environments and carbon connectivity. The chlorine atom induces deshielding in adjacent protons (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z 154.56 confirm molecular weight (153.56 g/mol) .
- X-ray Crystallography : Resolves crystal packing and substituent orientation, though data for this specific compound is limited in public databases.
Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?
- Solubility : Limited solubility in water; dissolves in polar aprotic solvents (DMF, DMSO).
- Stability : Sensitive to prolonged light exposure; store in amber vials at 4°C under inert atmosphere .
Advanced Research Questions
Q. What strategies enhance regioselectivity in nucleophilic substitution at the chlorine atom?
- Methodological Answer :
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during substitutions with nucleophiles like sodium azide or thiocyanate .
- Catalysts : Copper(I) iodide or palladium complexes improve cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl substitutions .
- Protecting Groups : Temporarily block reactive sites (e.g., methyl group) to direct substitutions to the chlorine position.
Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations model HOMO-LUMO gaps, showing the chlorine atom lowers the LUMO energy (~2.1 eV), enhancing electrophilic reactivity. Molecular electrostatic potential maps highlight electron-deficient regions at the chlorine site .
Q. What experimental approaches resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio) to identify optimal conditions.
- Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed journals (e.g., HETEROCYCLES) to validate protocols .
Q. How can the π-conjugated system be modified for material science applications?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or cyano (-CN) groups to reduce band gaps for optoelectronic materials .
- Polymer Incorporation : Copolymerize with thiophene derivatives to enhance charge transport in organic semiconductors.
Q. What methodologies evaluate the pharmacological potential of derivatives?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., kinases) or receptor binding (e.g., GABAₐ) using fluorometric or radioligand displacement assays .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing chlorine with bromine) to correlate structure with bioactivity .
Q. Data Contradictions and Validation
- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 60% vs. lower values) may stem from impurity in starting materials or oxygen sensitivity. Replicate reactions under inert atmospheres (N₂/Ar) and use HPLC to monitor purity .
- Biological Activity Claims : Cross-validate using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) to confirm activity .
Properties
IUPAC Name |
7-chloro-5-methylfuro[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-4-6-2-3-11-7(6)8(9)10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWMTCGICUODEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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